Cas no 112108-83-5 (2-Bromo-1-(ethoxymethyl)-4-fluorobenzene)

2-Bromo-1-(ethoxymethyl)-4-fluorobenzene is a fluorinated aromatic compound featuring both bromine and ethoxymethyl functional groups, making it a versatile intermediate in organic synthesis. Its molecular structure allows for selective reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex fluorinated scaffolds. The presence of the ethoxymethyl group enhances solubility in organic solvents, improving handling and reaction efficiency. This compound is particularly valuable in pharmaceutical and agrochemical research, where fluorinated aromatic derivatives are often sought for their enhanced bioavailability and metabolic stability. High purity and consistent quality ensure reliable performance in demanding synthetic applications.
2-Bromo-1-(ethoxymethyl)-4-fluorobenzene structure
112108-83-5 structure
Product Name:2-Bromo-1-(ethoxymethyl)-4-fluorobenzene
CAS No:112108-83-5
MF:C9H10BrFO
MW:233.077505588531
MDL:MFCD29078996
CID:3168590
PubChem ID:20032356
Update Time:2025-05-20

2-Bromo-1-(ethoxymethyl)-4-fluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-(ethoxymethyl)-4-fluorobenzene
    • SCHEMBL10574366
    • ethyl 2-bromo-4-fluorobenzyl ether
    • A1-59862
    • AKOS010793611
    • CDWITPVIWVZLPP-UHFFFAOYSA-N
    • 112108-83-5
    • ethyl 2-bromo-4-fluoro benzyl ether
    • MDL: MFCD29078996
    • Inchi: 1S/C9H10BrFO/c1-2-12-6-7-3-4-8(11)5-9(7)10/h3-5H,2,6H2,1H3
    • InChI Key: CDWITPVIWVZLPP-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1COCC)F

Computed Properties

  • Exact Mass: 231.98991Da
  • Monoisotopic Mass: 231.98991Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 9.2Ų

2-Bromo-1-(ethoxymethyl)-4-fluorobenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019088993-5g
2-Bromo-1-(ethoxymethyl)-4-fluorobenzene
112108-83-5 95%
5g
$303.00 2023-09-04
Alichem
A019088993-10g
2-Bromo-1-(ethoxymethyl)-4-fluorobenzene
112108-83-5 95%
10g
$445.50 2023-09-04
TRC
B011720-250mg
2-Bromo-1-(ethoxymethyl)-4-fluorobenzene
112108-83-5
250mg
$ 245.00 2022-06-07
TRC
B011720-500mg
2-Bromo-1-(ethoxymethyl)-4-fluorobenzene
112108-83-5
500mg
$ 410.00 2022-06-07
eNovation Chemicals LLC
Y0992906-25g
1-Ethoxymethyl-4-fluoro-benzene
112108-83-5 95%
25g
$1000 2024-08-02
A2B Chem LLC
AE26884-1g
2-bromo-1-(ethoxymethyl)-4-fluorobenzene
112108-83-5 95%
1g
$106.00 2024-04-20
A2B Chem LLC
AE26884-5g
2-bromo-1-(ethoxymethyl)-4-fluorobenzene
112108-83-5 95%
5g
$268.00 2024-04-20
eNovation Chemicals LLC
Y0992906-25g
1-ethoxymethyl-4-fluoro-benzene
112108-83-5 95%
25g
$1000 2025-02-19
Aaron
AR00968G-250mg
2-bromo-1-(ethoxymethyl)-4-fluorobenzene
112108-83-5 95%
250mg
$500.00 2025-02-11
Aaron
AR00968G-1g
2-bromo-1-(ethoxymethyl)-4-fluorobenzene
112108-83-5 95%
1g
$800.00 2025-02-11

Additional information on 2-Bromo-1-(ethoxymethyl)-4-fluorobenzene

2-Bromo-1-(ethoxymethyl)-4-fluorobenzene: A Comprehensive Overview

2-Bromo-1-(ethoxymethyl)-4-fluorobenzene, also known by its CAS number 112108-83-5, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structure, which combines a bromine atom at the 2-position, an ethoxymethyl group at the 1-position, and a fluorine atom at the 4-position on a benzene ring. The combination of these substituents imparts distinctive chemical properties, making it a valuable intermediate in various synthetic pathways.

The synthesis of 2-Bromo-1-(ethoxymethyl)-4-fluorobenzene typically involves multi-step reactions, often starting from fluorobenzene derivatives. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to introduce the ethoxymethyl group with high precision. These methods not only enhance the yield but also reduce the environmental footprint of the synthesis process.

In terms of applications, 2-Bromo-1-(ethoxymethyl)-4-fluorobenzene serves as a key intermediate in the development of novel pharmaceutical agents. Its bromine atom facilitates nucleophilic substitution reactions, which are crucial for incorporating diverse functional groups into drug molecules. Recent studies have highlighted its potential in the design of kinase inhibitors and other bioactive compounds. For example, scientists have utilized this compound to synthesize analogs that exhibit promising activity against cancer cell lines.

Beyond pharmaceuticals, this compound has found utility in materials science, particularly in the synthesis of advanced polymers and optoelectronic materials. The fluorine substituent enhances the electronic properties of the molecule, making it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. Researchers have demonstrated that derivatives of 2-Bromo-1-(ethoxymethyl)-4-fluorobenzene can improve the efficiency and stability of OLEDs, paving the way for next-generation display technologies.

The physical properties of 2-Bromo-1-(ethoxymethyl)-4-fluorobenzene are well-documented, with a melting point of approximately 65°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF makes it amenable to various laboratory techniques. Recent spectroscopic studies have provided deeper insights into its molecular structure, confirming the planar geometry of the benzene ring and the spatial arrangement of substituents.

In terms of safety considerations, while 2-Bromo-1-(ethoxymethyl)-4-fluorobenzene is not classified as a hazardous material under standard conditions, proper handling procedures are recommended to minimize exposure. Gloves and goggles should be worn during manipulation, and ventilation should be ensured to avoid inhalation of vapors.

The growing interest in 2-Bromo-1-(ethoxymethyl)-4-fluorobenzene underscores its importance as a building block in modern organic chemistry. With ongoing research exploring its applications in drug discovery, materials science, and beyond, this compound continues to play a pivotal role in advancing scientific innovation.

Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd